molecular formula C5H4Cl2N2 B1589338 4,5-Dichloropyridin-3-amine CAS No. 89284-39-9

4,5-Dichloropyridin-3-amine

Cat. No.: B1589338
CAS No.: 89284-39-9
M. Wt: 163 g/mol
InChI Key: AYLFZJLTKYILPZ-UHFFFAOYSA-N
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Description

4,5-Dichloropyridin-3-amine is a chemical compound with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 5 positions and an amino group at the 3 position on the pyridine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichloropyridin-3-amine can be synthesized through several methods. One common synthetic route involves the chlorination of 3-aminopyridine. The reaction typically uses phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under controlled conditions . The reaction proceeds as follows:

3-Aminopyridine+PCl5This compound+by-products\text{3-Aminopyridine} + \text{PCl}_5 \rightarrow \text{this compound} + \text{by-products} 3-Aminopyridine+PCl5​→this compound+by-products

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloropyridin-3-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like or are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as or are used.

    Reduction: Reducing agents like or are employed.

Major Products

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives with altered functional groups.

Scientific Research Applications

4,5-Dichloropyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloropyridin-4-amine
  • 2,6-Dichloropyridine
  • 2,4-Dichloropyridine
  • 2,3-Dichloropyridine

Uniqueness

4,5-Dichloropyridin-3-amine is unique due to the specific positioning of the chlorine atoms and the amino group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

4,5-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLFZJLTKYILPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474406
Record name 4,5-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-39-9
Record name 4,5-Dichloro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89284-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloropyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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